Cyclophostin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

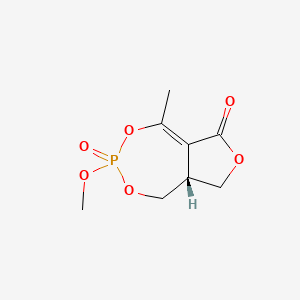

Cyclophostin is a naturally occurring cyclic enolphosphate compound isolated from various Streptomyces strains. It is known for its unique bicyclic structure, which includes a phosphate triester fused to a lactone ring. This compound has garnered significant interest due to its potent biological activities, particularly as an inhibitor of acetylcholinesterase, making it a promising candidate for various scientific and medical applications .

準備方法

Synthetic Routes and Reaction Conditions: Cyclophostin can be synthesized through several methods. One common approach involves the selective phosphorylation of 2-acetyl butyrolactone to form the enol phosphate. This reaction typically uses dimethyl chlorophosphate and an organic base under controlled conditions . Another method involves the trans-esterification process using hexadecyl iodide to produce cyclipostin analogs .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows laboratory-scale procedures with potential scaling up for larger production. The use of environmentally friendly and efficient reaction conditions is emphasized to ensure sustainable production .

化学反応の分析

Types of Reactions: Cyclophostin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the phosphate group, leading to different analogs.

Substitution: Substitution reactions involving the phosphate group can yield various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.

Major Products: The major products formed from these reactions include various enolphosphate and enolphosphonate analogs, which retain the core bicyclic structure of this compound .

科学的研究の応用

Antimycobacterial Activity

Recent studies have demonstrated the effectiveness of Cyclophostin and its analogs against Mycobacterium tuberculosis. A notable study investigated a series of this compound analogs against M. tuberculosis H37Rv, revealing their ability to inhibit both extracellular and intracellular bacterial growth with minimal toxicity to host macrophages .

Key Findings:

- Diversity of Action : The compounds exhibited varying degrees of activity against M. tuberculosis, with some showing selective inhibition of mycobacterial growth .

- Selectivity : Among the tested analogs, CyC17 emerged as a leading candidate due to its high selectivity for mycobacteria over mammalian enzymes such as acetylcholinesterase .

- Minimum Inhibitory Concentrations : The minimum inhibitory concentrations (MICs) for effective analogs ranged from less than 2 µg/mL to 40 µg/mL, comparable to conventional antimicrobials used in treating mycobacterial infections .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various lipases. Research indicates that certain analogs demonstrate potent inhibition of microbial lipases while sparing mammalian enzymes, which is crucial for minimizing side effects in therapeutic applications.

Inhibitory Mechanisms:

- Selectivity : The structure-activity relationship studies revealed that modifications at specific positions on the this compound molecule significantly influence its inhibitory potency against different lipases .

- Kinetic Evaluation : The synthesized analogs were assessed for their kinetic profiles against several lipolytic enzymes, highlighting their potential as selective inhibitors for microbial targets .

Table 1: Antimycobacterial Efficacy of this compound Analogues

| Compound | MIC (µg/mL) | Activity Against Mycobacteria | Toxicity to Macrophages |

|---|---|---|---|

| CyC17 | <2 | High | Low |

| CyC19 | 10 | Moderate | Low |

| CyC20 | 40 | Low | Moderate |

Table 2: Inhibition Profiles of this compound Analogues on Lipases

| Compound | Target Lipase | IC50 (µM) | Selectivity Ratio (Mammalian vs. Microbial) |

|---|---|---|---|

| This compound | Rv0183 (Mycobacterial) | 1.13 | High |

| CyC17 | LipY (Mycobacterial) | 1.32 | High |

| CyC19 | Pancreatic Lipase | >100 | Low |

作用機序

Cyclophostin exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission . This compound’s unique bicyclic structure allows it to interact effectively with the enzyme’s active site, making it a potent inhibitor .

類似化合物との比較

Cyclophostin is structurally related to other cyclic enolphosphate compounds such as cyclipostins and salinipostins. These compounds share a similar bicyclic core structure but differ in their side chains and specific biological activities . For example:

特性

分子式 |

C8H11O6P |

|---|---|

分子量 |

234.14 g/mol |

IUPAC名 |

(8aR)-3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one |

InChI |

InChI=1S/C8H11O6P/c1-5-7-6(3-12-8(7)9)4-13-15(10,11-2)14-5/h6H,3-4H2,1-2H3/t6-,15?/m1/s1 |

InChIキー |

OMPQJMDGDAAXPE-WVEXHBNRSA-N |

異性体SMILES |

CC1=C2[C@H](COC2=O)COP(=O)(O1)OC |

正規SMILES |

CC1=C2C(COC2=O)COP(=O)(O1)OC |

同義語 |

cyclophostin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。